molecular formula C9H16ClN3O2 B1383359 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride CAS No. 1803586-91-5

3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride

Cat. No.: B1383359
CAS No.: 1803586-91-5
M. Wt: 233.69 g/mol
InChI Key: WRISWZQRJQULHY-UHFFFAOYSA-N
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Description

The compound “3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing three carbon atoms, two nitrogen atoms, and one oxygen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Synthesis and Biological Prediction

  • Synthesis Techniques : A study by Kharchenko et al. (2008) discusses the synthesis of similar compounds involving 1,2,4-oxadiazol rings, which are created through a one-pot condensation process. This method could be relevant for synthesizing derivatives of 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride (Kharchenko, Detistov, & Orlov, 2008).

Chemical Interactions and Activity

  • Chemical Reactions : Rao et al. (2014) provide insight into the reactions of related 1,2,4-oxadiazole compounds with other chemical agents. These reactions can inform understanding of the chemical behavior of this compound in various conditions (Rao, Reddy, Jyotsna, & Sait, 2014).

  • Synthetic Cannabinoid Analysis : Shevyrin et al. (2016) identified a synthetic cannabinoid containing an oxadiazole ring. While the specific compound differs from this compound, the methods used for identification and analysis could be applicable (Shevyrin, Melkozerov, Eltsov, Shafran, & Morzherin, 2016).

Pharmacological and Biological Implications

Biochemical Analysis

Biochemical Properties

3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in this compound allows it to explore the pharmacophore space efficiently, contributing to the stereochemistry and three-dimensional coverage of the molecule . The oxadiazole moiety is known for its interactions with enzymes such as carbonic anhydrase, which is related to cancer therapy . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the oxadiazole moiety has been shown to exhibit antibacterial and antifungal activities, which can affect cellular processes in pathogenic microorganisms . Additionally, the pyrrolidine ring’s stereogenicity can lead to different biological profiles, affecting how cells respond to the compound .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The oxadiazole moiety is known to bind to the active sites of enzymes, leading to inhibition of their activity . Additionally, the pyrrolidine ring can interact with enantioselective proteins, influencing the binding mode and biological activity of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that oxadiazole derivatives can exhibit stable antibacterial activity over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antibacterial or antifungal activity . At higher doses, toxic or adverse effects may be observed. The threshold effects and toxicology studies are essential to determine the safe and effective dosage range for this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The oxadiazole moiety is known to participate in metabolic reactions, influencing metabolic flux and metabolite levels . The pyrrolidine ring’s interactions with enzymes can also affect the compound’s metabolic pathways, leading to different biological outcomes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The oxadiazole moiety can interact with specific transporters, affecting the compound’s localization and accumulation in cells . Additionally, the pyrrolidine ring’s stereochemistry can influence the transport and distribution patterns of the compound .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The oxadiazole moiety can direct the compound to specific compartments or organelles within the cell . The pyrrolidine ring’s interactions with cellular components can also influence its subcellular localization and activity .

Properties

IUPAC Name

3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c1-6(2)7-11-8(14-12-7)9(13)3-4-10-5-9;/h6,10,13H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRISWZQRJQULHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2(CCNC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803586-91-5
Record name 3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride
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3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride
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3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride
Reactant of Route 6
3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride

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